3-Methylphosphinicopropionic Acid
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Overview
Description
Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group, a methyl group, and a phosphoryl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[ethoxy(methyl)phosphoryl]propanoate typically involves the esterification of 3-hydroxypropanoic acid with ethyl alcohol in the presence of a phosphorylating agent such as methylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-[ethoxy(methyl)phosphoryl]propanoate may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or phosphonates.
Scientific Research Applications
Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylated intermediates.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[ethoxy(methyl)phosphoryl]propanoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The compound may also act as a ligand, binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[ethoxy(ethyl)phosphoryl]propanoate
- Ethyl 3-ethoxypropionate
- Butyl propanoate
Uniqueness
Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate is unique due to the presence of both ethoxy and methyl groups attached to the phosphoryl moiety. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-[ethoxy(methyl)phosphoryl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O4P/c1-4-11-8(9)6-7-13(3,10)12-5-2/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVZNRKDAUIJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCP(=O)(C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O4P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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